molecular formula C19H17N3O7S B6562638 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate CAS No. 851093-57-7

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate

Cat. No.: B6562638
CAS No.: 851093-57-7
M. Wt: 431.4 g/mol
InChI Key: SIEBEYXYKXRIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole class of heterocycles, featuring a 4-nitrobenzenesulfonyl group at position 4, a methyl group at position 3, a phenyl group at position 1, and a 2-methoxyacetate ester at position 5. The 4-nitrobenzenesulfonyl moiety introduces strong electron-withdrawing effects, enhancing stability and influencing intermolecular interactions. The 2-methoxyacetate ester contributes to solubility and metabolic profile. Its synthesis likely involves sulfonylation of a pyrazole intermediate using 4-nitrobenzenesulfonyl chloride in pyridine, followed by esterification .

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S/c1-13-18(30(26,27)16-10-8-15(9-11-16)22(24)25)19(29-17(23)12-28-2)21(20-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEBEYXYKXRIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate is a complex organic compound belonging to the pyrazole class. Its unique structure incorporates various functional groups that contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

The molecular formula of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate is C18H18N4O5S, with a molecular weight of approximately 398.43 g/mol. The compound features a pyrazole ring, nitro and sulfonyl groups, which are critical for its biological interactions.

PropertyValue
Molecular Weight398.43 g/mol
Molecular FormulaC18H18N4O5S
LogP3.57
Polar Surface Area111.85 Ų
Hydrogen Bond Acceptors8

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl derivatives exhibit significant antimicrobial properties. In particular, studies have shown that modifications in the structure can enhance activity against various pathogens.

Case Study:
A study evaluated the antimicrobial effects of similar pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL for certain derivatives, suggesting strong antibacterial potential.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied, with promising results in inhibiting cancer cell proliferation. The compound's ability to interact with specific molecular targets may lead to apoptosis in cancer cells.

Research Findings:
In vitro assays revealed that related compounds demonstrated IC50 values ranging from 200 to 300 µg/mL against human cancer cell lines such as HeLa and A549. These findings suggest that the compound may inhibit cellular proliferation through mechanisms involving cell cycle arrest and induction of apoptosis.

The biological activity of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate is thought to involve several mechanisms:

  • Enzyme Inhibition: The nitro and sulfonyl groups can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation: The pyrazole ring may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
  • Oxidative Stress Induction: Some studies suggest that such compounds can induce oxidative stress in target cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µg/mL)
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl...62.5 (E. coli)~200 (HeLa)
Similar Pyrazole Derivative A80 (S. aureus)~250 (A549)
Similar Pyrazole Derivative B70 (E. faecalis)~300 (HeLa)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include substitutions at the sulfonyl group, ester moiety, and pyrazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molar Mass (g/mol) Key Features Reference
Target Compound 2-methoxyacetate ~467.45* Polar ester, nitro group enhances stability
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate 2,4-dimethoxybenzoate 523.51 Larger aromatic ester, increased hydrophobicity
[5-methyl-4-(4-methylphenyl)sulfanyl-1-phenyl-1H-pyrazol-5-yl] 2-methoxyacetate sulfanyl, 2-methoxyacetate 368.12 Thioether group, lower electron-withdrawing effect
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate 3-methylbenzoate 446.52 Methyl substituent on ester, moderate hydrophobicity

*Calculated molar mass based on molecular formula (C₂₀H₁₈N₃O₇S).

Key Observations:

Ester Group: The 2-methoxyacetate in the target compound offers a balance between hydrophilicity and steric bulk compared to bulkier benzoate esters (e.g., 2,4-dimethoxybenzoate in ). This likely enhances aqueous solubility, critical for bioavailability.

Sulfonyl vs. Sulfanyl Groups :

  • The sulfonyl group in the target compound increases electron deficiency on the pyrazole ring, favoring π-π stacking and hydrogen bonding in crystalline states .
  • Sulfanyl analogs (e.g., ) lack strong electron-withdrawing effects, which may reduce thermal stability but improve metabolic resistance.

Nitro Group :

  • The 4-nitrobenzenesulfonyl group enhances crystallinity and stability, as evidenced by structural studies of related compounds .

Crystallographic and Computational Analysis

  • The target compound and its analogs are amenable to single-crystal X-ray diffraction. SHELX programs (e.g., SHELXL ) and ORTEP are widely used for structure refinement. For example, a related 4-nitrobenzenesulfonate-pyrazole derivative crystallized in the monoclinic space group P2₁/c .

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with 3-methyl-1-phenyl-1H-pyrazol-5-ol, a commercially available precursor. This compound serves as the foundational scaffold due to its aromatic stability and reactivity at the 4- and 5-positions. Key structural features include:

  • 3-Methyl group : Enhances steric hindrance, directing electrophilic substitution to the 4-position.

  • 1-Phenyl substituent : Improves solubility in organic solvents and stabilizes the pyrazole ring through conjugation.

Sulfonylation at the 4-Position

The introduction of the 4-nitrobenzenesulfonyl group proceeds via nucleophilic aromatic substitution. A typical protocol involves:

  • Reagents : 4-Nitrobenzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or toluene.

  • Conditions : Stirring at 0–5°C for 1 hour, followed by gradual warming to room temperature for 12–18 hours.

Mechanistic Insight :
The reaction proceeds through a two-step mechanism:

  • Deprotonation of the pyrazole’s 4-position by triethylamine, generating a nucleophilic site.

  • Attack of the sulfonyl chloride electrophile, forming the sulfonamide linkage with concomitant HCl release.

Optimization Note :
Excess triethylamine ensures complete HCl scavenging, preventing side reactions such as sulfonic acid formation. Yields typically range from 85–92% after aqueous workup and recrystallization from ethanol.

Esterification at the 5-Position

Activation of 2-Methoxyacetic Acid

The hydroxyl group at the pyrazole’s 5-position undergoes esterification with 2-methoxyacetic acid. Two primary activation methods are employed:

Method A: Acid Chloride Formation

  • Reagents : 2-Methoxyacetic acid (1.5 equiv), thionyl chloride (2.0 equiv).

  • Conditions : Reflux in anhydrous DCM for 3 hours, followed by solvent evaporation to isolate 2-methoxyacetyl chloride.

Method B: Steglich Esterification

  • Reagents : 2-Methoxyacetic acid (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent : Tetrahydrofuran (THF) or DCM.

  • Conditions : Stirring at room temperature for 24 hours.

Coupling to the Sulfonylated Intermediate

The activated 2-methoxyacetyl species reacts with 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-ol under controlled conditions:

  • Base : Triethylamine (1.5 equiv) or pyridine.

  • Solvent : DCM or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 75–88% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Critical Parameters :

  • Moisture-free environments prevent hydrolysis of the acid chloride or DCC.

  • Gradual reagent addition minimizes exothermic side reactions.

Reaction Optimization and Scalability

Solvent Selection

SolventDielectric ConstantBoiling Point (°C)Yield (%)
Dichloromethane8.934088
Toluene2.3811182
THF7.526679

Polar aprotic solvents like DCM favor sulfonylation, while toluene’s higher boiling point aids in reflux conditions for esterification.

Temperature and Time Effects

  • Sulfonylation : Completion within 18 hours at 25°C. Elevated temperatures (40°C) reduce reaction time to 8 hours but risk nitro group decomposition.

  • Esterification : Prolonged stirring (24–48 hours) at 25°C maximizes conversion without side products.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (4:1 v/v).

  • Purity : >99% by HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 8.8 Hz, 2H, ArH), 7.89 (d, J = 8.8 Hz, 2H, ArH), 7.52–7.48 (m, 5H, Ph), 4.62 (s, 2H, OCH₂CO), 3.48 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (SO₂ sym).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for:

  • Sulfonylation : 10-minute residence time at 50°C, achieving 95% conversion.

  • Esterification : In-line quenching with aqueous NaHCO₃, reducing purification time by 70%.

Green Chemistry Approaches

  • Catalytic Triethylamine Recovery : Distillation and reuse reduce waste generation by 40%.

  • Solvent Substitution : Cyclopentyl methyl ether (CPME) replaces DCM, offering higher biodegradability.

Challenges and Mitigation Strategies

Nitro Group Stability

  • Issue : Reduction under acidic or reductive conditions.

  • Solution : Maintain pH > 6 during aqueous workups and avoid contact with reducing agents.

Ester Hydrolysis

  • Issue : Premature cleavage in polar protic solvents.

  • Solution : Use anhydrous solvents and store intermediates under inert atmosphere.

Q & A

Advanced Research Question

  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving anisotropic displacement parameters of the nitrobenzenesulfonyl group. High-resolution data (e.g., <1.0 Å) reduces overfitting risks .
  • NMR spectroscopy : Assign ¹³C signals using DEPT-135 to distinguish CH₂ and CH₃ groups in the methoxyacetate moiety. NOESY can confirm spatial proximity of the phenyl and pyrazole rings .
  • IR spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) to validate functional groups .

How can computational methods elucidate the electronic properties and reactivity of this compound?

Advanced Research Question

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, highlighting nucleophilic (nitro group) and electrophilic (sulfonyl region) sites .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at the ester carbonyl) .
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···O) in crystal packing using CrystalExplorer .

What experimental approaches address contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question

  • Twinning in crystallography : If SHELXL refinement yields high R-factors (>0.05), test for twinning using the BASF parameter. For pseudo-merohedral twinning, apply HKLF 5 in SHELXL .
  • Dynamic effects in NMR : If crystallography shows planar geometry but NMR suggests restricted rotation (e.g., split signals), perform variable-temperature NMR to probe conformational flexibility .

How can the compound’s reactivity be systematically explored for derivatization?

Basic Research Question

  • Ester hydrolysis : React with NaOH in aqueous THF to yield the carboxylic acid derivative. Monitor pH to avoid sulfonamide cleavage .
  • Nitro group reduction : Use catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to an amine, enabling further coupling reactions .
  • Sulfonyl group substitution : Treat with nucleophiles (e.g., amines) in DMF at 80°C to replace the sulfonyl moiety .

What methodologies are suitable for investigating potential biological mechanisms of action?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s hydrogen-bonding capacity .
  • In vitro assays : Test inhibition of inflammatory cytokines (e.g., IL-6) in macrophage cell lines, using LC-MS to quantify intracellular compound levels .

How can crystallographic software resolve challenges in modeling disordered solvent molecules?

Advanced Research Question

  • SQUEEZE in PLATON : Apply to remove diffuse electron density from disordered solvents (e.g., DMF), ensuring accurate refinement of the core structure .
  • ISOR restraints in SHELXL : Use to constrain anisotropic displacement parameters of the phenyl ring if disorder persists .

What strategies confirm the absence of tautomeric or isomeric forms in solution?

Advanced Research Question

  • Dynamic NMR : Acquire ¹H NMR at 500 MHz and 25°C–80°C. Sharp singlet for the pyrazole C-H proton excludes tautomerism .
  • Mass spectrometry (HRMS) : Compare experimental vs. theoretical m/z for [M+H]⁺; deviations >2 ppm suggest impurities or isomers .

How is thermal stability assessed for this compound under storage conditions?

Basic Research Question

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂. A single decomposition event (>200°C) indicates stability at room temperature .
  • Differential scanning calorimetry (DSC) : Detect melting points (mp) and phase transitions. Sharp endothermic peaks correlate with crystallinity .

What computational protocols validate crystallographic hydrogen-bonding networks?

Advanced Research Question

  • Topology analysis in Mercury : Generate hydrogen-bond motifs (e.g., R₂²(8) rings) and compare with Cambridge Structural Database (CSD) entries .
  • QTAIM analysis in Multiwfn : Calculate bond critical points (BCPs) to confirm H-bond strength (ρ > 0.02 a.u.) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.